1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine
Overview
Description
1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and an ethylamine moiety attached to a phenyl ring
Scientific Research Applications
1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a K₂S₂O₈-mediated tandem radical brominative addition of alkynoates, followed by oxidative spiro-cyclization and 1,2-migration of esters . This method provides high efficiency and selectivity in the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine may involve large-scale bromination reactions using bromine or other brominating agents, followed by the introduction of the cyclopropylmethoxy group through nucleophilic substitution reactions. The final step typically involves the addition of the ethylamine moiety under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-cyclopropyl-4H-1,2,4-triazole
- 3-Bromo-4-(cyclopropyl)phenol
- (3-Bromo-4-(cyclopropylmethoxy)phenyl)(trifluoromethyl)sulfane
Uniqueness
1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRPPCRWSHNIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CC2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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